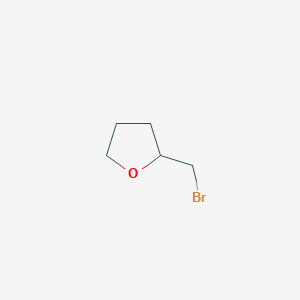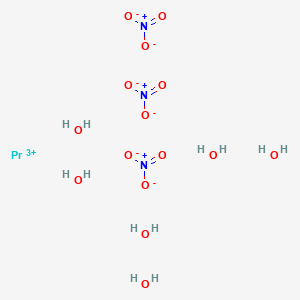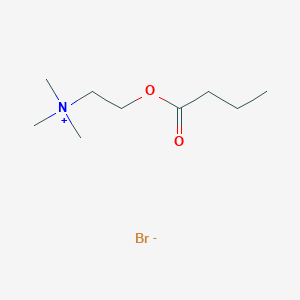
4-氯嘧啶-5-腈
描述
4-Chloropyrimidine-5-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by a pyrimidine ring substituted with a chlorine atom at the fourth position and a nitrile group at the fifth position
科学研究应用
4-Chloropyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including tyrosine kinase inhibitors targeting epidermal growth factor receptor (EGFR) mutants.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Research: Investigated for its potential anticancer properties and its ability to inhibit specific enzymes.
作用机制
Target of Action
4-Chloropyrimidine-5-carbonitrile primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to events including cell proliferation, differentiation, and survival .
Mode of Action
4-Chloropyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound’s action on EGFR affects multiple downstream pathways, including the PI3K/Akt pathway and the Ras/Raf/MAPK pathway . These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting EGFR, 4-Chloropyrimidine-5-carbonitrile disrupts these pathways, leading to reduced cell proliferation and increased apoptosis .
Result of Action
The action of 4-Chloropyrimidine-5-carbonitrile results in significant cell cycle arrest and apoptotic effects in cancer cells . Specifically, it can arrest the cell cycle at the G2/M phase . Additionally, it upregulates the level of caspase-3, a key effector in the process of apoptosis .
生化分析
Biochemical Properties
4-Chloropyrimidine-5-carbonitrile has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . This suggests that 4-Chloropyrimidine-5-carbonitrile may interact with EGFR, a protein that plays a crucial role in cell growth and survival .
Cellular Effects
In terms of cellular effects, derivatives of 4-Chloropyrimidine-5-carbonitrile have shown cytotoxic activities against a panel of human tumor cell lines . These compounds were found to be more active than the EGFR inhibitor erlotinib . This indicates that 4-Chloropyrimidine-5-carbonitrile and its derivatives could influence cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of 4-Chloropyrimidine-5-carbonitrile involves its role as an ATP mimicking tyrosine kinase inhibitor of EGFR . This suggests that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given its interactions with EGFR, it’s plausible that it could be involved in pathways related to cell growth and survival .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyrimidine-5-carbonitrile typically involves the chlorination of pyrimidine derivatives. One common method starts with 4,6-dichloro-2-(methylthio)pyrimidine, which undergoes nucleophilic displacement of the chlorine atoms by benzyloxide, followed by oxidation of the sulfide group to sulfone. This intermediate is then displaced by cyanide and chlorinated at the pyrimidine C5 position using N-chlorosuccinimide (NCS) to yield 4,5,6-trichloropyrimidine-2-carbonitrile .
Industrial Production Methods: Industrial production of 4-Chloropyrimidine-5-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions: 4-Chloropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the fourth position is highly reactive and can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like N-methylpiperazine and organolithium compounds are commonly used.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
- Substituted pyrimidines with various functional groups depending on the nucleophile used.
- Amines or carboxylic acids derived from the nitrile group.
相似化合物的比较
- 4,6-Dichloropyrimidine-5-carbonitrile
- 2-Chloropyrimidine-5-carbonitrile
- 4-Amino-2-chloropyrimidine-5-carbonitrile
Comparison: 4-Chloropyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
属性
IUPAC Name |
4-chloropyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-4(1-7)2-8-3-9-5/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJJQADVZUHQTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50520127 | |
| Record name | 4-Chloropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50520127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16357-68-9 | |
| Record name | 4-Chloropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50520127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloropyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















